![molecular formula C13H13BrN2OS B2954065 4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine CAS No. 152819-72-2](/img/structure/B2954065.png)
4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine is a useful research compound. Its molecular formula is C13H13BrN2OS and its molecular weight is 325.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and morpholine moieties. The presence of the bromophenyl group enhances the compound's biological activity by influencing its electronic properties and steric configuration.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies assessed their efficacy against various bacterial and fungal strains. Notably, derivatives showed promising results against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as norfloxacin and fluconazole .
Compound | Antimicrobial Activity | Comparison |
---|---|---|
p2 | Significant against MCF7 cancer cell line | Comparable to 5-fluorouracil |
d1, d2, d3 | Effective against Gram-positive/negative bacteria | Comparable to standard antibiotics |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. In particular, the compound has shown significant antiproliferative effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay results indicated that certain derivatives had activity levels comparable to established chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating the binding interactions between this compound and its biological targets. These studies suggest that the compound can effectively bind to specific receptors, enhancing its efficacy as an antimicrobial and anticancer agent. The docking scores for various derivatives indicate favorable interactions within the binding pockets of target proteins .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives, including this compound:
- Antimicrobial Study : A study evaluated a series of thiazole derivatives for their antimicrobial properties, revealing that several compounds displayed significant activity against both bacterial and fungal strains .
- Anticancer Evaluation : Compounds derived from thiazole structures were tested for their anticancer properties, with findings indicating substantial inhibitory effects on cancer cell proliferation .
- Inhibition Studies : Research on carbonic anhydrase inhibitors demonstrated that thiazole derivatives could inhibit enzyme activity effectively, suggesting their potential in treating conditions like glaucoma .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine is used as a building block for synthesizing more complex molecules in chemistry. It has been investigated for its antimicrobial properties against various bacterial and fungal strains in biology. Also, it has been studied for its potential anticancer activity, particularly against breast cancer cell lines in medicine.
This compound derivatives exhibit significant antimicrobial and anticancer activities.
Antimicrobial Activity Several studies have reported the antimicrobial efficacy of this compound against a range of bacterial and fungal strains. The thiazole ring is crucial for its antimicrobial action, potentially by inhibiting bacterial lipid biosynthesis. Molecular docking studies suggest that the compound effectively binds to target sites within microbial cells, disrupting their function.
Anticancer Activity The anticancer potential was assessed using human breast cancer cell lines (e.g., MCF7). Molecular docking studies revealed that the compound interacts favorably with key proteins involved in cancer progression, suggesting a mechanism that could inhibit tumor growth.
Data Table of Biological Activities
Activity Type | Test Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Reference |
---|---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.25 | - | |
Antimicrobial | Escherichia coli | 0.22 | - | |
Antifungal | Candida albicans | 0.15 | - | |
Anticancer | MCF7 (Breast Cancer) | - | 0.16 | |
Anticancer | MCF7 (Breast Cancer) | - | 5.0 |
Case Studies
A study focused on the effectiveness of this compound against resistant strains of bacteria, demonstrating its potential as a lead molecule in combating antibiotic resistance. Research has explored the effects of combining this compound with other agents to enhance therapeutic efficacy against cancer cells, revealing synergistic effects that improve overall treatment outcomes.
Potential applications
Eigenschaften
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYGKCYCJZPXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808841 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.